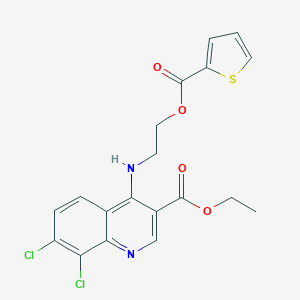![molecular formula C15H14N2O4S B241523 N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide, also known as NPE-PE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in a variety of physiological processes. In
Mecanismo De Acción
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves its binding to the active site of serine proteases. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition. The structure of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is designed to mimic the transition state of the enzyme-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can lead to a decrease in blood coagulation, inflammation, and cancer metastasis. Additionally, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide in lab experiments is its high potency as a serine protease inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of side effects. However, one limitation of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is its potential to interact with other proteins and enzymes in the cell, leading to off-target effects.
Direcciones Futuras
There are several future directions for research on N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide. One area of interest is the development of more selective inhibitors of specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanesulfonamide in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been extensively studied and optimized, and it is now a well-established method for producing this compound in high yields.
Aplicaciones Científicas De Investigación
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been widely used in scientific research as a tool for studying the role of serine proteases in various physiological processes. This compound has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can be used to investigate the role of serine proteases in processes such as blood coagulation, inflammation, and cancer metastasis.
Propiedades
Nombre del producto |
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(NE)-N-[(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)15-8-4-7-14(11-15)12-16-22(20,21)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12+ |
Clave InChI |
RSAKKXZEZKWZIA-FOWTUZBSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)
![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)


